molecular formula C12H8BrNO2 B3043627 5-(4-Bromophenyl)nicotinic Acid CAS No. 887973-36-6

5-(4-Bromophenyl)nicotinic Acid

Cat. No. B3043627
CAS RN: 887973-36-6
M. Wt: 278.1 g/mol
InChI Key: DQZNYKNEGPFGCX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)nicotinic Acid, also known as 4-Bromo-5-pyridinecarboxylic acid, is a chemical compound that belongs to the family of Nicotinic Acids. It is used for research and development purposes . The molecular formula is C12H8BrNO2 and the molecular weight is 278.1 .


Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)nicotinic Acid consists of a nicotinic acid molecule attached to a bromophenyl group . The molecular formula is C12H8BrNO2 .


Physical And Chemical Properties Analysis

The molecular formula of 5-(4-Bromophenyl)nicotinic Acid is C12H8BrNO2 and the molecular weight is 278.1 .

Scientific Research Applications

Antibacterial and Antibiofilm Properties

Nicotinic acid derivatives have been synthesized and studied for their antibacterial and antibiofilm properties . These compounds have shown promising results against various bacterial strains, including Enterococcus faecalis .

Computational Analyses

Computational analyses have been conducted on nicotinic acid derivatives to understand their electronic properties . These studies involve the use of spectral techniques and molecular docking analyses .

Biological Applications

Nicotinic acid, also known as vitamin B3, has been investigated for a variety of biological applications . It has been found to have antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .

Dermatological Applications

Nicotinic acid and its derivatives have been found to have several dermatological applications. They have properties that can help with dandruff, itching, hair growth, gray hair prevention, and the treatment of acne, fine lines, and age spots .

Lipid Alteration

Therapeutic doses of nicotinic acid have been found to induce profound alterations in plasma concentrations of several lipids and lipoproteins . This results in a greater ability to increase high-density lipoprotein (HDL) cholesterol .

Synthesis of Novel Derivatives

Nicotinic acid is used as a starting compound for the synthesis of novel derivatives, which are then tested for their biological activity . Some of these derivatives have shown promising activity against Gram-positive bacteria .

Safety and Hazards

Safety data sheets suggest that 5-(4-Bromophenyl)nicotinic Acid should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of contact, wash off immediately with plenty of water and consult a doctor .

properties

IUPAC Name

5-(4-bromophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZNYKNEGPFGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)nicotinic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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